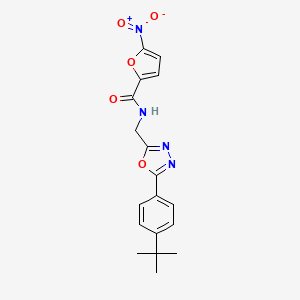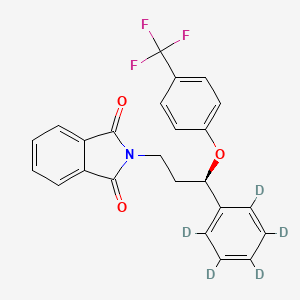
(R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is a deuterated derivative of Norfluoxetine, a metabolite of the well-known antidepressant Fluoxetine. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific studies, particularly in the field of pharmacokinetics and drug metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Norfluoxetine-d5 Phthalimide (Phenyl-d5) typically involves multiple steps, starting from commercially available precursors. The process often includes the introduction of deuterium atoms through specific reactions such as hydrogen-deuterium exchange or the use of deuterated reagents. The phthalimide group is introduced to protect the amine functionality during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反应分析
Types of Reactions
®-Norfluoxetine-d5 Phthalimide (Phenyl-d5) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: The phthalimide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can regenerate the parent amine.
科学研究应用
®-Norfluoxetine-d5 Phthalimide (Phenyl-d5) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Helps in understanding the metabolic pathways of Fluoxetine and its metabolites.
Medicine: Used in pharmacokinetic studies to track the distribution and elimination of Fluoxetine in the body.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
作用机制
The mechanism of action of ®-Norfluoxetine-d5 Phthalimide (Phenyl-d5) involves its interaction with various molecular targets in the body. As a deuterated compound, it exhibits similar pharmacological properties to Norfluoxetine but with altered metabolic stability. The deuterium atoms can influence the rate of metabolic reactions, providing insights into the drug’s behavior in the body.
相似化合物的比较
Similar Compounds
Norfluoxetine: The non-deuterated version of the compound.
Fluoxetine: The parent drug from which Norfluoxetine is derived.
Deuterated Fluoxetine: Another deuterated derivative used in similar studies.
Uniqueness
®-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. These include improved metabolic stability and the ability to trace the compound’s behavior in biological systems more accurately.
This detailed article provides a comprehensive overview of ®-Norfluoxetine-d5 Phthalimide (Phenyl-d5), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C24H18F3NO3 |
|---|---|
分子量 |
430.4 g/mol |
IUPAC 名称 |
2-[(3R)-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H18F3NO3/c25-24(26,27)17-10-12-18(13-11-17)31-21(16-6-2-1-3-7-16)14-15-28-22(29)19-8-4-5-9-20(19)23(28)30/h1-13,21H,14-15H2/t21-/m1/s1/i1D,2D,3D,6D,7D |
InChI 键 |
HBVJWKXCFVAHNT-LOPJJIQASA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F)[2H])[2H] |
规范 SMILES |
C1=CC=C(C=C1)C(CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


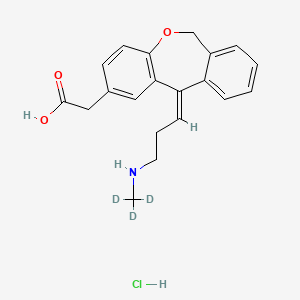
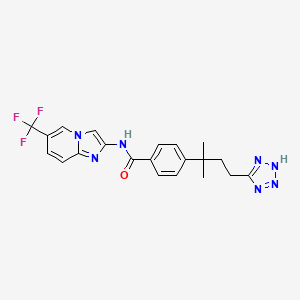
![[(2R,3S,4S,5R,6S)-6-[[(1S,5S,6R,8R,10R)-6-[2-(1-carbamimidoyl-2,5-dihydropyrrol-3-yl)ethylcarbamoyl]-12-hydroxy-7-[(2R,3S)-2-[[(2S)-2-methoxy-3-sulfooxypropanoyl]amino]-3-methylpentanoyl]-3-oxo-2-oxa-4,7-diazatricyclo[6.3.1.01,5]dodecan-10-yl]oxy]-5-hexanoyloxy-3,4-dihydroxyoxan-2-yl]methyl hexanoate](/img/structure/B12411277.png)
![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2R,4S)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12411280.png)

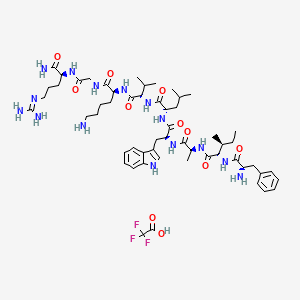
![2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid](/img/structure/B12411291.png)
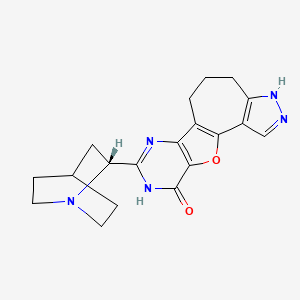
![(2S,4R,4aS,7R,7aS,8R,9R,11aS)-9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol](/img/structure/B12411299.png)
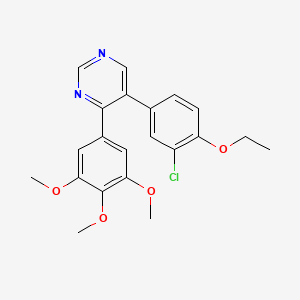
![(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12411312.png)

![[(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrobromide](/img/structure/B12411319.png)
